molecular formula C12H16O2 B1581476 4-Pentylbenzoic acid CAS No. 26311-45-5

4-Pentylbenzoic acid

Cat. No.: B1581476
CAS No.: 26311-45-5
M. Wt: 192.25 g/mol
InChI Key: CWYNKKGQJYAHQG-UHFFFAOYSA-N
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Description

4-Pentylbenzoic acid, also known as para-pentylbenzoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid where a pentyl group is attached to the para position of the benzene ring. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications .

Mechanism of Action

Mode of Action

The exact mode of action of 4-Pentylbenzoic acid is not well-documented. As a benzoic acid derivative, it may interact with its targets in a similar manner to other benzoic acid compounds. This could involve binding to the active site of an enzyme or receptor, thereby modulating its activity. The exact nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

For instance, they can participate in the β-oxidative pathway, a critical process in the biosynthesis of benzoic acid in plants .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

These could include modulation of enzyme activity, alteration of cellular processes, or interaction with various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, temperature could influence the rate of the compound’s metabolic processes .

Biochemical Analysis

Biochemical Properties

4-Pentylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as lysozyme and bovine serum albumin (BSA), forming stable complexes . These interactions are primarily driven by hydrophobic forces and hydrogen bonding, which facilitate the binding of this compound to the active sites of these enzymes. This binding can influence the enzyme’s activity, either inhibiting or enhancing its catalytic function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cell membrane-associated proteins, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies, where it continues to influence enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of cellular processes . Threshold effects have been noted, where a specific dosage range results in significant biochemical changes, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, influencing the metabolic flux and levels of metabolites. These interactions can lead to changes in the production of secondary metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within the cell . This distribution is crucial for its biochemical activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can interact with target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Pentylbenzoic acid involves the reaction of 4-n-pentylphenylboronic acid with carbon dioxide in the presence of a copper catalyst and potassium methoxide in tetrahydrofuran. The reaction is carried out at 70°C for 24 hours, followed by acidification with hydrochloric acid and extraction with ethyl acetate. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Scientific Research Applications

4-Pentylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amylbenzoic acid
  • 4-n-Pentylbenzoic acid
  • 4-n-Amylbenzoic acid
  • 4-Benzoylbenzoic acid
  • 4-Cyanobenzoic acid

Comparison: 4-Pentylbenzoic acid is unique due to its specific pentyl group attached to the para position of the benzene ring. This structural feature imparts distinct physical and chemical properties compared to other similar compounds. For example, 4-Cyanobenzoic acid has a cyano group, which significantly alters its reactivity and applications .

Properties

IUPAC Name

4-pentylbenzoic acid
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InChI

InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWYNKKGQJYAHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O2
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DSSTOX Substance ID

DTXSID6067200
Record name Benzoic acid, 4-pentyl-
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Molecular Weight

192.25 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4-Pentylbenzoic acid
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CAS No.

26311-45-5
Record name 4-Pentylbenzoic acid
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Record name 4-Pentylbenzoic acid
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Record name Benzoic acid, 4-pentyl-
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Record name Benzoic acid, 4-pentyl-
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Record name 4-pentylbenzoic acid
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Synthesis routes and methods

Procedure details

The experimental procedure was as described for the preparation of e.g. compound 2 (i.e. pour the lithium salt onto cardice and acidify). A white solid was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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